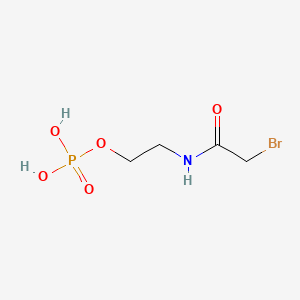

N-Bromoacetylethanolamine phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-bromoacetyl)amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrNO5P/c5-3-4(7)6-1-2-11-12(8,9)10/h1-3H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUORYJVNLAHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrNO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199984 | |

| Record name | N-Bromoacetylethanolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52011-43-5 | |

| Record name | N-Bromoacetylethanolamine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromoacetylethanolamine phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Bromoacetylethanolamine Phosphate

Synthesis of Chemically Modified Analogs and Derivatives of N-Bromoacetylethanolamine Phosphate (B84403)

Derivatization for Bioconjugation and Probe Development

The chemical architecture of N-Bromoacetylethanolamine phosphate (BAEP) makes it an ideal scaffold for derivatization into probes for bioconjugation and molecular investigation. Its primary application in this area is as an affinity label, a molecule designed to selectively bind to and modify a specific site on a biological macromolecule, such as a protein. nih.gov

The most notable derivatization involves the synthesis of radiolabeled versions of the compound, particularly [³²P]BAEP. By incorporating the radioactive isotope Phosphorus-32 into the phosphate group, researchers can create a powerful probe for tracking and identifying target proteins. nih.gov When [³²P]BAEP covalently binds to its target, the radiolabel allows for easy detection and characterization of the labeled protein through techniques like autoradiography following gel electrophoresis.

This probe development strategy has been instrumental in identifying specific protein components within complex biological systems. For instance, [³²P]BAEP was successfully utilized as an affinity label to identify a 51-kDa glucose-6-phosphate transport protein in rat and mouse liver microsomes. nih.gov The irreversible binding of the probe to the transporter protein allowed for its isolation and identification, providing crucial evidence for its role in glucose-6-phosphate transport. nih.gov Such derivatization is central to its use in protein modification, cross-linking studies, and the broader study of protein-protein interactions. ontosight.ai

Chemical Reactivity Profile in Biological Milieu

The effectiveness of this compound as a biochemical tool is fundamentally linked to its chemical reactivity in a biological environment. Its behavior is characterized by the electrophilic nature of its bromoacetyl group and the stability of its phosphate ester linkage.

Electrophilic Nature of the Bromoacetyl Moiety

The bromoacetyl moiety, -C(O)CH₂Br, is the reactive heart of the this compound molecule. This group is a potent electrophile, meaning it is highly attracted to electron-rich atoms and molecules known as nucleophiles. The electrophilicity arises from two key features:

The Carbonyl Group: The oxygen atom in the carbonyl group (C=O) is more electronegative than the carbon atom, pulling electron density away from the carbon. This effect extends to the adjacent methylene (B1212753) carbon (-CH₂-).

The Bromine Atom: Bromine is an excellent leaving group. This means that when a nucleophile attacks the carbon atom to which the bromine is attached, the carbon-bromine bond can easily break, with bromine departing as a stable bromide ion (Br⁻).

This combination makes the methylene carbon of the bromoacetyl group highly susceptible to nucleophilic attack, driving the alkylation reactions that are central to its function as an irreversible inhibitor and affinity label. ontosight.ai

Specificity of Alkylation with Nucleophilic Residues (e.g., Cysteine, Lysine (B10760008), Histidine)

The primary mechanism by which this compound functions in a biological setting is through the alkylation of nucleophilic amino acid residues within the active sites of enzymes or other protein binding pockets. smolecule.com The high reactivity of the bromoacetyl group allows it to form stable, covalent bonds with these residues, leading to irreversible inhibition of the protein's function. nih.govontosight.ai The most common targets are amino acids with nucleophilic side chains, such as Cysteine, Lysine, and Histidine.

Cysteine: The thiol group (-SH) of a cysteine residue is a particularly strong nucleophile. It readily attacks the electrophilic carbon of the bromoacetyl moiety, displacing the bromide ion and forming a stable thioether linkage. This reaction is often rapid and highly specific, especially when the cysteine residue is located in a sterically accessible and chemically favorable environment like an enzyme's active site.

Lysine: The side chain of lysine contains a primary amine group (-ε-NH₂). In its unprotonated state, this amine is nucleophilic and can react with the bromoacetyl group to form a secondary amine linkage, effectively alkylating the lysine residue. While the amine groups of lysine can reversibly form imines, the alkylation by a bromoacetyl group is an irreversible modification. nih.gov

Histidine: The imidazole (B134444) ring of the histidine side chain contains two nitrogen atoms, both of which can act as nucleophiles. One of these nitrogens can attack the bromoacetyl group, resulting in an alkylated histidine residue. Direct interactions between histidine and phosphate groups are known to be important in many protein-nucleic acid and protein-substrate complexes, highlighting the potential for specific targeting. nih.gov

Table 1: Alkylation Reactions with Nucleophilic Amino Acid Residues

| Amino Acid | Nucleophilic Group | Resulting Covalent Bond | Description |

| Cysteine | Thiol (-SH) | Thioether | The sulfur atom attacks the bromoacetyl group, displacing bromide to form a stable C-S bond. |

| Lysine | Epsilon-amino (-NH₂) | Secondary Amine | The nitrogen atom of the side-chain amine attacks the bromoacetyl group to form a C-N bond. |

| Histidine | Imidazole Ring | Alkylated Imidazole | A nitrogen atom in the imidazole ring attacks the bromoacetyl group, forming a C-N bond. |

Hydrolytic Stability of the Phosphate Ester Linkage in Aqueous Systems

In contrast to the high reactivity of the bromoacetyl group, the phosphate ester linkage in this compound exhibits significant hydrolytic stability. Phosphate monoesters and diesters are generally resistant to non-enzymatic hydrolysis in aqueous solutions at or near neutral pH. nih.gov

This stability is critical for the compound's function as a biological probe. It ensures that the molecule remains intact in the aqueous biological milieu for a sufficient period to allow it to reach its target and react via the bromoacetyl group. If the phosphate ester were easily hydrolyzed, the molecule would break apart before it could perform its intended function as an affinity label. While enzymes known as phosphatases can catalyze the cleavage of such bonds, the chemical stability of the phosphate ester linkage in the absence of such enzymes is very high. nih.gov This ensures the integrity of the phosphate "handle" of the molecule, which is often crucial for its recognition by the target protein, as seen in its role as a structural mimic of glucose-6-phosphate. nih.gov

Structure Activity and Structure Mechanism Relationship Studies of N Bromoacetylethanolamine Phosphate Analogs

Design and Synthesis of N-Bromoacetylethanolamine Phosphate (B84403) Analogs with Modified Substructures

Variations in the Bromoacetyl Moiety

No information available.

Modifications to the Ethanolamine (B43304) Backbone

No information available.

Alternative Phosphate or Phosphoryl Mimetics

No information available.

Comparative Biochemical and Biological Profiling of Analogs

Relative Potency and Specificity against Target Enzymes

No information available.

Influence of Structural Changes on Inactivation Kinetics

No information available.

Compound Names Table

Since no specific analogs were discussed, the table of compound names cannot be generated.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Computational chemistry and molecular modeling serve as powerful tools to elucidate the intricate interactions between N-Bromoacetylethanolamine phosphate and its analogs with their target enzymes. These in silico approaches provide a detailed view of the molecular events that govern the compound's mechanism of action, offering insights that are often challenging to obtain through experimental methods alone. By simulating the behavior of these molecules at an atomic level, researchers can predict binding affinities, visualize dynamic interactions, and develop models that correlate chemical structure with biological activity.

Molecular Docking to Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. This method is instrumental in understanding the binding mode of this compound and its analogs within the active sites of their target enzymes.

One of the key targets of this compound is phosphoglucose (B3042753) isomerase (PGI). nih.gov Structural studies, including X-ray crystallography, have been performed on PGI in complex with this compound, providing a solid foundation for molecular docking simulations. nih.govresearchgate.net These studies reveal that the inhibitor binds within the interface of the enzyme's domains. researchgate.net

Docking simulations can further illuminate the specific interactions that stabilize the enzyme-inhibitor complex. For instance, these models can predict and analyze the hydrogen bonds, electrostatic interactions, and hydrophobic contacts between this compound and the amino acid residues in the PGI active site. A critical interaction highlighted by such studies is with a specific histidine residue, which is crucial for the inhibitory activity. researchgate.net

The insights gained from molecular docking are pivotal for structure-based drug design. By understanding the key interactions, medicinal chemists can design novel analogs of this compound with improved potency and selectivity. The table below illustrates the types of interactions that can be identified through molecular docking analysis of an analog within an enzyme active site.

| Analog | Interacting Residue | Interaction Type | Predicted Binding Affinity (kcal/mol) |

| Analog A | HIS-388 | Hydrogen Bond | -7.5 |

| Analog A | GLU-357 | Electrostatic | -7.5 |

| Analog A | LYS-518 | Hydrogen Bond | -7.5 |

| Analog B | ARG-272 | Electrostatic | -8.2 |

| Analog B | SER-159 | Hydrogen Bond | -8.2 |

This table is illustrative and provides examples of the data that can be generated from molecular docking studies.

Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations offer a more dynamic picture of the interactions between a compound and its protein target over time. This computational method simulates the motion of atoms and molecules, providing valuable insights into the stability of the compound-protein complex and the conformational changes that may occur upon binding.

While specific MD simulation data for this compound is not extensively available in the public domain, studies on inhibitors of related enzymes, such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), provide a framework for understanding the potential applications of this technique. tandfonline.comresearchgate.net this compound is recognized as an early inhibitor of PFKFB3. encyclopedia.pub

MD simulations can be employed to:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can evaluate the stability of the complex. A stable complex will typically show minimal fluctuations in RMSD. tandfonline.com

Analyze Conformational Changes: These simulations can reveal how the binding of an inhibitor influences the flexibility and conformation of the enzyme, particularly in regions crucial for its catalytic activity.

Characterize Water-Mediated Interactions: MD simulations can identify the role of water molecules in mediating interactions between the inhibitor and the enzyme, which can be critical for binding affinity.

The following table presents hypothetical data from an MD simulation, illustrating the type of information that can be obtained to assess the stability of inhibitor-protein complexes.

| Complex | Simulation Time (ns) | Average RMSD of Ligand (Å) | Average RMSD of Protein Backbone (Å) |

| PFKFB3-Analog C | 50 | 1.2 ± 0.3 | 2.1 ± 0.4 |

| PFKFB3-Analog D | 50 | 1.5 ± 0.5 | 2.5 ± 0.6 |

This table is for illustrative purposes to show the kind of data generated from molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis to Predict Biological Effects

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma By identifying the physicochemical properties that are critical for a compound's potency, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

For this compound and its analogs, QSAR studies can be instrumental in understanding the structural requirements for their inhibitory activity against target enzymes like PGI and PFKFB3. A typical QSAR study involves the following steps:

Data Set Collection: A series of analogs with their experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and lipophilic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. imist.ma

A well-validated QSAR model can provide valuable insights into the structure-activity and structure-mechanism relationships of this compound analogs. The resulting equation can highlight which molecular properties are positively or negatively correlated with the desired biological effect.

Below is an example of a QSAR model equation and the statistical parameters used to assess its quality.

Example QSAR Equation: pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * Dipole_Moment + 3.4

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.85 | A measure of the goodness of fit of the model. |

| q² (Cross-validated r²) | 0.75 | An indicator of the predictive power of the model from internal validation. |

| F-statistic | 65.4 | A statistical test to assess the significance of the model. |

The equation and table are illustrative examples of the output from a QSAR analysis.

By leveraging these computational approaches, researchers can gain a deeper understanding of the molecular basis of action for this compound and its analogs, facilitating the design of more effective and specific enzyme inhibitors.

Analytical and Detection Methodologies for N Bromoacetylethanolamine Phosphate in Research Settings

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental to the isolation and purification of N-Bromoacetylethanolamine phosphate (B84403), as well as for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is an indispensable tool for the analysis of non-volatile compounds like N-Bromoacetylethanolamine phosphate, offering high resolution and sensitivity for both qualitative and quantitative assessment. Given the ionic nature of the phosphate group, ion-pair reversed-phase chromatography is a particularly suitable HPLC mode for the analysis of BAEP. nih.gov This technique introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention and separation on a reversed-phase column.

Key parameters for the HPLC analysis of BAEP would include the selection of an appropriate C18 or similar reversed-phase column, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. biotecha.lt The inclusion of a specific ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is critical for achieving adequate retention and sharp peak shapes. Detection is typically accomplished using a UV detector, as the molecule possesses a chromophore, or more definitively through coupling with a mass spectrometer (LC-MS) for mass verification. nih.gov The quantification of BAEP is achieved by comparing the peak area of the analyte to that of a known concentration standard.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer) with ion-pairing reagent | Controls retention of the polar analyte |

| Mobile Phase B | Acetonitrile or Methanol | Elutes the analyte from the column |

| Gradient | A time-programmed mixture of A and B | Optimizes separation of BAEP from starting materials and byproducts |

| Flow Rate | Typically 0.5 - 1.5 mL/min | Influences resolution and analysis time |

| Detection | UV-Vis Detector (e.g., at 210 nm) or Mass Spectrometry | Detects and quantifies the analyte |

| Injection Volume | 5 - 20 µL | Introduces the sample onto the column |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid and cost-effective method frequently used to monitor the progress of chemical reactions, such as the synthesis of this compound. This technique allows for the quick identification of the presence of starting materials, the desired product, and any byproducts. For phosphorylated molecules like BAEP, specific visualization methods are required. avantiresearch.com

A typical TLC analysis of a BAEP synthesis reaction would involve spotting the reaction mixture onto a silica (B1680970) gel plate. The plate is then developed in a solvent system capable of separating the more polar phosphorylated product from the likely less polar starting materials. A common solvent system for polar, phosphorylated compounds might be a mixture of chloroform, methanol, and water or ammonium hydroxide. avantiresearch.com

After development, the plate is visualized. Since BAEP lacks a strong chromophore visible to the naked eye, specific stains are necessary. An iodine chamber can be used for general visualization of organic spots. avantiresearch.com To specifically identify the phosphate-containing compound, a phosphorus-specific spray reagent, such as molybdenum blue, can be applied, which will react with the phosphate group to produce a distinctively colored spot. avantiresearch.com The relative retention factor (Rf) values of the spots corresponding to the starting materials and the product provide a clear indication of the reaction's progression.

Spectroscopic Characterization Methods

Spectroscopic techniques are paramount for the unambiguous structural confirmation of the synthesized this compound and for verifying its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei within a molecule. For this compound, both ¹H NMR and ³¹P NMR are highly informative.

¹H NMR spectroscopy would confirm the presence of the ethanolamine (B43304) backbone and the bromoacetyl group. The chemical shifts and coupling patterns of the protons on the ethyl chain and the methylene (B1212753) protons adjacent to the bromine atom would provide definitive evidence of the molecule's structure.

³¹P NMR spectroscopy is particularly crucial for confirming the presence and chemical environment of the phosphate group. nih.gov As ³¹P is a naturally abundant and NMR-active isotope, this technique is highly sensitive for phosphorus-containing compounds. nih.gov The ³¹P NMR spectrum of BAEP would exhibit a characteristic chemical shift, confirming the formation of the phosphate ester. For more complex structures or to resolve ambiguities, two-dimensional NMR techniques like ¹H-³¹P Heteronuclear Single Quantum Coherence (HSQC) can be employed to correlate the phosphorus atom with its neighboring protons. nih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Adduct Identification

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound, which serves as a critical confirmation of its identity. For this compound, high-resolution mass spectrometry can provide an exact mass measurement, which can be compared to the calculated theoretical mass (Monoisotopic mass: 260.94017 Da). nih.gov

In addition to molecular weight verification, MS is invaluable for identifying adducts formed when BAEP reacts with biological macromolecules, such as proteins. By analyzing the mass shift of a target protein or peptide after incubation with BAEP, the covalent attachment of the N-acetylethanolamine phosphate moiety can be confirmed. This is particularly relevant in studies where BAEP is used as a probe to label specific protein residues. nih.gov

Table 2: Key Spectroscopic Data for this compound

| Technique | Information Provided | Expected Result for BAEP |

| ¹H NMR | Proton environment and connectivity | Signals corresponding to the -CH₂-CH₂- backbone and the Br-CH₂-CO- group. |

| ³¹P NMR | Presence and chemical state of the phosphate group | A characteristic resonance in the phosphate region of the spectrum. nih.gov |

| Mass Spectrometry | Molecular weight and elemental composition | A molecular ion peak corresponding to the exact mass of BAEP (C₄H₉BrNO₅P). nih.gov |

Radiometric and Spectrophotometric Assays for Biological Activity

To investigate the biological activity of this compound, particularly its role as an inhibitor or a labeling agent, radiometric and spectrophotometric assays are employed. These assays provide quantitative data on the compound's interaction with its biological targets.

Radiometric assays are particularly useful when a radiolabeled version of the compound is available. In the case of BAEP, the synthesis of [³²P]BAEP allows for highly sensitive tracking of the molecule. nih.gov For instance, [³²P]BAEP has been utilized as an affinity label to identify a glucose-6-phosphate transport protein. nih.gov In such experiments, the radiolabeled BAEP is incubated with a biological sample, and the covalent incorporation of the ³²P label into specific proteins is detected by techniques like SDS-PAGE and autoradiography. revvity.com This approach provides direct evidence of the compound's target engagement.

Spectrophotometric assays can be used to measure the biological activity of BAEP by monitoring changes in light absorbance. For example, if BAEP is designed to inhibit an enzyme that processes a chromogenic substrate, its inhibitory activity can be quantified by measuring the decrease in the rate of color formation. Alternatively, if the biological activity of BAEP involves the release of its phosphate group, the free phosphate can be detected and quantified using a colorimetric method, such as the malachite green assay. This type of assay relies on the formation of a colored complex between the released phosphate and a dye, with the intensity of the color being proportional to the amount of phosphate produced.

Enzyme Activity Assays Coupled with Spectrophotometric Detection

In research, the inhibitory effect of this compound on enzyme activity is often quantified using enzyme activity assays coupled with spectrophotometric detection. This approach is particularly relevant in studies of the glucose-6-phosphatase (G6Pase) system, where BAEP has been identified as a time-dependent, irreversible inhibitor. revvity.comnih.gov The principle of this methodology involves monitoring the rate of an enzymatic reaction by measuring the change in absorbance of light by the reaction mixture over time. nih.gov

Spectrophotometric assays offer a robust and cost-effective means to determine enzyme kinetics. nih.gov In the context of G6Pase, the activity is typically determined by measuring the amount of inorganic phosphate (Pi) released from the substrate, glucose-6-phosphate (G6P). The liberated Pi can be quantified using a colorimetric method, such as the Taussky-Shorr method, where a colored complex is formed that absorbs light at a specific wavelength (e.g., 660 nm).

To assess the inhibitory potential of BAEP, the enzyme activity of G6Pase is measured in the presence and absence of the compound. A decrease in the rate of Pi formation in the presence of BAEP indicates inhibition. By performing these assays at various concentrations of BAEP and over different time intervals, the nature of the inhibition (e.g., reversible or irreversible) and its kinetics can be determined. revvity.com

Table 1: Key Components of a Spectrophotometric Assay for G6Pase Inhibition by this compound

| Component | Role in the Assay |

| This compound (BAEP) | The compound under investigation, acting as an inhibitor. |

| Glucose-6-phosphatase (G6Pase) | The enzyme whose activity is being measured. |

| Glucose-6-phosphate (G6P) | The substrate for the G6Pase enzyme. |

| Buffer (e.g., Bis-Tris) | Maintains a constant pH for the enzymatic reaction. |

| Colorimetric Reagent (e.g., Ammonium Molybdate) | Reacts with the product (inorganic phosphate) to produce a colored compound for spectrophotometric detection. |

Use of Radiolabeled Compound for Affinity Labeling Studies

Affinity labeling is a powerful technique used to identify and characterize the binding sites of molecules within a biological sample. This compound can be synthesized with a radioactive isotope, most commonly Phosphorus-32 (³²P), to create a radiolabeled version of the compound, [³²P]BAEP. nih.gov This radiolabeled probe is instrumental in identifying its molecular targets.

The fundamental principle of affinity labeling with [³²P]BAEP involves incubating the radiolabeled compound with a biological sample, such as a cell lysate or a preparation of microsomes. nih.gov Due to its reactive bromoacetyl group, BAEP can form a stable, covalent bond with amino acid residues in close proximity to its binding site on a target protein. revvity.com

Following incubation, the proteins in the sample are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then exposed to X-ray film or a phosphorimager in a process called autoradiography. The radioactive decay of the ³²P atoms within the [³²P]BAEP that has covalently attached to its target protein exposes the film, revealing a band at the position corresponding to the molecular weight of the target protein. This technique has been successfully used to identify a 51-kDa glucose-6-phosphate transport protein in liver microsomes. nih.gov

Table 2: Steps in Affinity Labeling using [³²P]this compound

| Step | Description |

| 1. Synthesis of [³²P]BAEP | This compound is synthesized to incorporate the radioactive isotope ³²P. |

| 2. Incubation | The radiolabeled [³²P]BAEP is incubated with the biological sample (e.g., microsomes). |

| 3. Covalent Bonding | [³²P]BAEP forms a covalent bond with its target protein(s) at or near the binding site. |

| 4. SDS-PAGE | The protein mixture is separated by size using gel electrophoresis. |

| 5. Autoradiography | The gel is exposed to a detection medium (film or phosphorimager) to visualize the radiolabeled protein(s). |

Bioanalytical Methods for Tracking this compound in in vitro and ex vivo Samples

The tracking of this compound in in vitro and ex vivo samples is intrinsically linked to the affinity labeling studies described previously. The bioanalytical methods employed are designed to detect the presence of the compound bound to its target protein.

In in vitro studies, which are conducted in a controlled environment outside of a living organism, samples such as isolated microsomes are used. nih.gov Microsomes are vesicles formed from the endoplasmic reticulum and are a common model system for studying drug metabolism and transport. When [³²P]BAEP is incubated with these microsomes, the subsequent detection of the radiolabeled protein via SDS-PAGE and autoradiography serves as the method for tracking the compound's interaction within this in vitro system.

For ex vivo studies, which involve tissues or cells taken from an organism that has been treated with the compound of interest, a similar approach is used. For instance, research has been conducted using Ehrlich ascites tumor-bearing mice, where liver microsomes are isolated from the mice after they have been exposed to conditions relevant to the study. nih.gov The analysis of these microsomes for proteins labeled by [³²P]BAEP provides a way to track the compound's target engagement in a more complex biological context that bridges the gap between in vitro experiments and studies in whole living organisms. The detection of a specifically labeled 51-kDa protein in these ex vivo samples further corroborates the findings from in vitro experiments. nih.gov

The primary bioanalytical workflow for tracking BAEP in these samples is summarized in the table below.

Table 3: Bioanalytical Workflow for Tracking [³²P]BAEP in in vitro and ex vivo Samples

| Step | In Vitro Application (e.g., Microsomes) | Ex Vivo Application (e.g., Tissues from treated animals) |

| 1. Sample Preparation | Isolation of microsomes from a source organism. | Isolation of tissues or cells (e.g., liver microsomes) from a previously treated animal model. |

| 2. Incubation with [³²P]BAEP | Direct incubation of the isolated microsomes with the radiolabeled compound. | Incubation of the isolated tissues or cells with the radiolabeled compound. |

| 3. Protein Separation | Separation of microsomal proteins by SDS-PAGE. | Separation of proteins from the tissue/cell lysate by SDS-PAGE. |

| 4. Detection and Tracking | Autoradiographic detection of the ³²P signal on the gel, indicating the protein(s) to which BAEP has bound. | Autoradiographic detection of the ³²P signal, confirming the target of BAEP in the ex vivo sample. |

Applications of N Bromoacetylethanolamine Phosphate As a Research Tool

Utility in Affinity Labeling and Target Identification

Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules, such as enzymes. An affinity label is a molecule that is structurally similar to the substrate or ligand of the macromolecule and contains a reactive group that can form a covalent bond with amino acid residues at the binding site. N-Bromoacetylethanolamine phosphate (B84403) is designed for this purpose, with its phosphate group providing specificity for phosphate-binding sites and the bromoacetyl group acting as the reactive moiety.

Elucidation of Enzyme Active Site Architecture

The structure of an enzyme's active site is crucial for its catalytic activity. BAEP has been instrumental in probing the architecture of such sites. In a notable study involving the glucose-6-phosphatase system, BAEP was used to investigate the components of this multi-protein complex embedded in the microsomal membrane. The irreversible, time- and concentration-dependent inhibition of D-glucose-6-phosphate (G6P) phosphohydrolase activity by BAEP pointed to the presence of specific binding sites within the intact microsomal system. nih.gov The fact that disruption of the microsomal integrity abolished this time-dependent inhibition indicated that BAEP targets a site or sites that are dependent on the intact membrane structure, providing insights into the spatial arrangement of the enzyme system. nih.gov

Identification of Substrate Binding Sites

A primary application of BAEP is the identification of substrate binding sites. By mimicking natural phosphate substrates, BAEP can be directed to the active site of phosphate-utilizing enzymes. The subsequent covalent modification of residues within this site allows for their identification, often through techniques like peptide mapping and sequencing after enzymatic digestion of the modified protein.

In studies on the glucose-6-phosphatase system, BAEP demonstrated irreversible and concentration-dependent inhibition of both G6P phosphohydrolase and PPi:glucose phosphotransferase activities in native microsomes. nih.gov This suggests that BAEP interacts with the binding sites for both glucose-6-phosphate and pyrophosphate. The differential extent of inhibition observed for the various activities of the enzyme system further underscores the utility of BAEP in distinguishing between different substrate-binding domains or conformations. nih.gov

| Enzymatic Activity | Effect of BAEP in Native Microsomes |

| D-glucose-6-phosphate (G6P) phosphohydrolase | Irreversible, time- and concentration-dependent inhibition. nih.gov |

| PPi phosphohydrolase | Partial time-dependent, irreversible inhibition. nih.gov |

| PPi:glucose phosphotransferase | Concentration-dependent, irreversible inhibition (more extensive than PPi phosphohydrolase, less than G6P phosphohydrolase). nih.gov |

Characterization of Protein-Ligand Interactions

Beyond simply identifying binding sites, BAEP can be used to characterize the nature of interactions between a protein and its ligand. The kinetics of inactivation by BAEP can provide information about the affinity of the label for the binding site and the rate of the covalent modification reaction.

Furthermore, classical steady-state kinetic analysis revealed that in addition to its irreversible inhibitory effects, BAEP can also act as a relatively weak, reversible competitive inhibitor at the active catalytic site of the glucose-6-phosphatase system. nih.gov This dual mechanism of action—irreversible labeling of substrate contact sites in the intact system and reversible competition at the catalytic site—highlights the nuanced information that can be gleaned about protein-ligand interactions using this probe.

Role in Enzyme Mechanism Elucidation

Understanding the mechanism by which an enzyme catalyzes a reaction is a fundamental goal in biochemistry. BAEP contributes to this by helping to identify key amino acid residues involved in catalysis and by providing a means to study the process of irreversible inhibition.

Probing Catalytic Residues

Catalytic residues are amino acids directly involved in the chemical bond-making and bond-breaking steps of a reaction. By virtue of its reactivity, the bromoacetyl group of BAEP can form covalent adducts with nucleophilic amino acid side chains, such as those of cysteine, histidine, and lysine (B10760008), which are often found in enzyme active sites and play catalytic roles. Identifying the specific residue modified by BAEP can provide strong evidence for its involvement in catalysis. The irreversible nature of the inhibition by BAEP in the glucose-6-phosphatase system strongly suggests that it covalently modifies essential residues within or near the substrate binding sites. nih.gov

Understanding Irreversible Inhibition Mechanisms

Irreversible inhibitors are powerful tools for studying enzyme mechanisms because they form stable complexes with the enzyme, effectively trapping it in a particular state. The inhibition of the glucose-6-phosphatase system by BAEP serves as a clear example of its utility in this context. The time- and concentration-dependent nature of the inhibition is characteristic of a mechanism where an initial reversible binding of the inhibitor is followed by an irreversible covalent modification. nih.gov

The observation that detergent treatment, which disrupts the microsomal membrane, abolishes the time-dependent irreversible inhibition provides critical mechanistic insight. nih.gov It suggests that the sites targeted by BAEP for irreversible modification are auxiliary components of the glucose-6-phosphatase system that are only accessible and reactive within the intact membrane structure. nih.gov This has led to the proposal that radiolabeled BAEP could be a potent tool for the identification and subsequent isolation of these yet-uncharacterized auxiliary proteins of the glucose-6-phosphatase system. nih.gov

| Condition | Effect on BAEP Inhibition of Glucose-6-Phosphatase | Mechanistic Implication |

| Native Microsomes | Time-dependent, irreversible inhibition. nih.gov | BAEP covalently modifies a site in the intact enzyme system. |

| Detergent-disrupted Microsomes | Abolition of time-dependent inhibition. nih.gov | The target site for irreversible modification is dependent on the integrity of the microsomal membrane. |

| Kinetic Analysis | Reversible competitive inhibition. nih.gov | BAEP can also interact non-covalently with the active catalytic site. |

Contribution to Metabolic Pathway Research

N-Bromoacetylethanolamine phosphate (BAEP) serves as a critical tool in the elucidation of complex metabolic pathways. Its ability to act as a specific, irreversible inhibitor allows researchers to probe the function of key enzymes and transporters, providing insights into their roles within broader metabolic networks like glycolysis and glucose metabolism.

Investigating the Role of Specific Enzymes in Glycolysis and Glucose Metabolism

This compound has been instrumental in dissecting the function of specific enzymes that regulate carbohydrate metabolism. By selectively inhibiting enzyme activity, BAEP helps to clarify the distinct roles of catalytic sites and regulatory domains, particularly for bifunctional enzymes.

One key area of investigation has been the glucose-6-phosphatase system, a crucial component of glucose homeostasis. Studies using BAEP on native microsomes demonstrated a time- and concentration-dependent irreversible inhibition of D-glucose-6-phosphate (G6P) phosphohydrolase activity. nih.gov This inhibitory action is dependent on the structural integrity of the microsomal membrane, as detergent disruption abolishes the effect, indicating that BAEP targets a component accessible only in the intact system. nih.gov

Furthermore, BAEP was employed to study the hexose (B10828440) phosphate binding sites of the bifunctional enzyme fructose-6-P,2-kinase:fructose-2,6-bisphosphatase, which plays a pivotal role in regulating glycolysis. nih.gov Research showed that BAEP acts as a competitive inhibitor with respect to fructose-6-P and a noncompetitive inhibitor concerning ATP. nih.gov Significantly, it selectively inactivates the fructose-6-P,2-kinase activity of the enzyme while leaving the fructose-2,6-bisphosphatase activity almost entirely intact. nih.gov This differential effect provides strong evidence that the binding sites for the hexose phosphate substrate on the kinase and bisphosphatase domains are distinct and located in different regions of the enzyme. nih.gov

The table below summarizes key findings from studies using this compound to investigate metabolic enzymes.

| Target Enzyme/System | Effect of this compound | Key Findings & Significance |

| Fructose-6-P,2-kinase: Fructose-2,6-bisphosphatase | Competitive inhibitor vs. fructose-6-P (Ki = 0.24 mM) nih.gov | Inactivates over 90% of kinase activity while preserving bisphosphatase activity. nih.gov |

| Noncompetitive inhibitor vs. ATP (Ki = 0.8 mM) nih.gov | Demonstrates distinct hexose phosphate binding sites for the two enzyme functions. nih.gov | |

| Glucose-6-phosphatase System (in native microsomes) | Time-dependent, irreversible inhibition of G6P phosphohydrolase activity. nih.gov | Inhibition is dependent on intact microsomal vesicles. nih.gov |

| Weak, reversible competitive inhibition at the catalytic site. nih.gov | Suggests BAEP primarily acts on auxiliary proteins like transporters rather than the catalytic subunit itself. nih.gov |

Studying Transporter Function in Microsomal Systems

This compound has proven to be an effective probe for studying transporter proteins within the membrane-bound systems of microsomes. Its inhibitory action is particularly valuable for understanding the function of the glucose-6-phosphate transporter (G6PT), a key component of the glucose-6-phosphatase system located in the endoplasmic reticulum.

BAEP was identified as a time-dependent, irreversible inhibitor of glucose-6-phosphate hydrolysis in intact liver microsomes, but not in microsomes that had been disrupted by detergents. nih.govnih.gov This finding was critical, as it suggested that BAEP does not act on the catalytic subunit of the enzyme, which is located on the luminal side of the microsomal membrane, but rather on a component accessible from the cytoplasm, such as the transporter protein responsible for moving glucose-6-phosphate into the microsome. nih.govnih.gov

To further validate this and identify the specific transporter, radiolabeled [³²P]BAEP was utilized as an affinity label. nih.gov This approach led to the successful identification of 51-kDa proteins in both rat and mouse liver microsomes that are involved in the transport of glucose-6-phosphate across the microsomal membrane. nih.gov The specificity of BAEP's action was confirmed by using other translocase inhibitors in conjunction with the radiolabeled probe. nih.gov These studies firmly established BAEP as a tool for inhibiting glucose-6-phosphate transport and identifying the specific protein components of the transporter system. nih.gov

The following table details the application of this compound in transporter research.

| Biological System | Transporter Investigated | Effect of this compound | Research Outcome |

| Rat and Mouse Liver Microsomes | Glucose-6-Phosphate Transporter (G6PT) | Time-dependent, irreversible inhibition of G6P transport in intact vesicles. nih.govnih.gov | Confirmed that the inhibitory effect is on the transporter, not the catalytic enzyme. nih.gov |

| Used as a [³²P]-labeled affinity probe. nih.gov | Led to the identification of a 51-kDa protein as a key component of the G6P transporter. nih.gov |

Development of Activity-Based Probes in Chemical Biology

This compound exemplifies the core principles of an affinity label, a precursor to modern activity-based probes (ABPs). Activity-based protein profiling is a chemical biology strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. researchgate.netmdpi.com While BAEP itself is not typically equipped with a reporter tag like fluorescein (B123965) or biotin (B1667282) for direct visualization, its fundamental mechanism of action aligns with the function of an ABP warhead. mdpi.com

The utility of BAEP as a potential affinity label stems from its ability to cause irreversible, time- and concentration-dependent inhibition of its target enzymes. nih.gov This covalent modification is a hallmark of many activity-based probes. mdpi.com By forming a stable, covalent bond with a residue in the active site of an enzyme or transporter, it effectively "tags" that protein in its active state.

The research on the glucose-6-phosphatase system highlights this application. The irreversible inhibition by BAEP pointed to its potential for identifying the proteins it interacts with. nih.gov This potential was realized when a radiolabeled version, [³²P]BAEP, was used to specifically label and subsequently identify the 51-kDa glucose-6-phosphate transporter protein. nih.gov This use of a reactive compound to covalently label and identify an unknown protein based on its functional activity is a foundational concept in the development and application of activity-based probes in chemical biology.

Q & A

Q. What are the primary biochemical applications of N-Bromoacetylethanolamine phosphate in enzyme studies?

this compound is widely used as a covalent modifier to study enzyme active sites, particularly in fructose-1,6-bisphosphate aldolases and 6-phosphofructo-2-kinases (PFKFB isoforms). It acts as a substrate analog, forming irreversible bonds with nucleophilic residues (e.g., cysteine or lysine) in catalytic pockets. Researchers employ spectrophotometric assays to quantify its inhibitory effects on enzyme activity, often using purified enzymes incubated with varying concentrations of the compound .

Q. How is this compound utilized to map enzyme active sites?

Affinity labeling with this compound enables identification of critical residues in enzymes like ribulose-bisphosphate carboxylase/oxygenase (RuBisCO). After covalent binding, enzymatic digestion and peptide sequencing (via Edman degradation or mass spectrometry) pinpoint modified residues. This method confirmed the role of cysteine and lysine in RuBisCO’s substrate-binding domain, as demonstrated in spinach enzyme studies .

Advanced Research Questions

Q. What mechanisms underlie this compound’s inhibition of PFKFB isoforms, and how does this impact cancer metabolism?

this compound selectively inhibits 6-phosphofructo-2-kinase (PFKFB3/PFKFB4), key enzymes regulating glycolytic flux via fructose-2,6-bisphosphate synthesis. By blocking ATP-binding domains, it reduces glycolytic activity in tumor cells, which rely on the Warburg effect. In vivo studies in murine models showed suppressed tumor growth, validated via LC-MS quantification of glycolytic intermediates and RNA-seq analysis of hypoxia-inducible factor (HIF) pathways .

Q. How can researchers address discrepancies in this compound’s inhibitory efficacy across tumor cell lines?

Contradictions arise from variations in PFKFB isoform expression, cellular redox states (affecting covalent bond formation), and compensatory metabolic pathways. Methodological solutions include:

Q. What challenges arise when translating in vitro inhibitory data to in vivo tumor models?

In vivo efficacy is limited by poor pharmacokinetics (rapid renal clearance) and off-target binding to serum proteins. Advanced delivery systems, such as nanoparticle encapsulation or prodrug derivatives, improve bioavailability. Pharmacodynamic validation requires tissue-specific metabolomics and PET imaging with [18F]-FDG to assess glycolytic suppression .

Methodological Considerations

Q. What analytical techniques validate this compound’s purity and stability in experimental setups?

- HPLC-MS : Quantifies compound integrity and detects hydrolysis products (e.g., free phosphate groups).

- NMR spectroscopy : Confirms bromoacetyl group reactivity and stability in buffer systems (e.g., pH 7.4 vs. 9.0).

- Enzymatic activity assays : Monitor time-dependent inactivation of target enzymes to verify functional potency .

Q. How do researchers distinguish between PFKFB3 and PFKFB4 inhibition in cellular assays?

- Isoform-specific antibodies in Western blotting or immunofluorescence.

- Gene-edited cell lines (PFKFB3-KO vs. PFKFB4-KO) treated with this compound.

- Crystallography : Resolve co-crystal structures of the compound bound to PFKFB3/PFKFB4, highlighting differential binding affinities .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results from kinetic vs. cellular studies?

Kinetic assays (e.g., Michaelis-Menten plots) may show potent inhibition, while cellular assays exhibit weaker effects due to membrane impermeability. Use membrane-permeable analogs (e.g., ester derivatives) or electroporation to enhance intracellular delivery. Cross-validate with fluorescently tagged probes to confirm intracellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.